molecular formula C23H24ClNO3 B12051301 Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-22-6

Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Katalognummer: B12051301
CAS-Nummer: 355421-22-6
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: CLVXVFPNPKJFSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24ClNO3 and a molecular weight of 397.906 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a quinoline core, along with various substituents, makes this compound a subject of interest in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with hexanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

  • Hexyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
  • Hexyl 6-methyl-2-(4-methoxyphenyl)quinoline-4-carboxylate
  • Hexyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate

Comparison: Compared to its analogs, Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate exhibits unique properties due to the presence of the methoxy and chloro substituents. These groups influence the compound’s electronic distribution and reactivity, making it more effective in certain biological applications .

Eigenschaften

CAS-Nummer

355421-22-6

Molekularformel

C23H24ClNO3

Molekulargewicht

397.9 g/mol

IUPAC-Name

hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24ClNO3/c1-3-4-5-6-13-28-23(26)20-15-22(16-7-10-18(27-2)11-8-16)25-21-12-9-17(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI-Schlüssel

CLVXVFPNPKJFSW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.